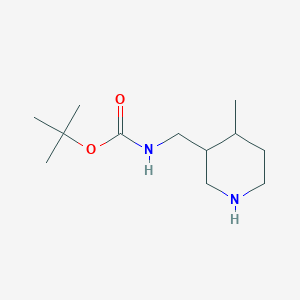
tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate
Descripción general
Descripción
“tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate” is a chemical compound with the CAS Number: 1537578-42-9 . It has a molecular weight of 228.33 . The IUPAC name for this compound is tert-butyl ((4-methylpiperidin-3-yl)methyl)carbamate .
Molecular Structure Analysis
The InChI code for “tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate” is 1S/C12H24N2O2/c1-9-5-6-13-7-10 (9)8-14-11 (15)16-12 (2,3)4/h9-10,13H,5-8H2,1-4H3, (H,14,15) .
Physical And Chemical Properties Analysis
“tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate” is a powder . It is stored at 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Intermediate in Omisertinib Synthesis
Tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate has been identified as a crucial intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291). A study by Zhao et al. (2017) established a rapid synthetic method for a related compound, highlighting its significance in pharmaceutical applications (Zhao et al., 2017).
Involvement in Crystal Structures
Research by Baillargeon et al. (2017) on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, a compound with structural similarities, demonstrates the compound's role in forming isomorphous crystal structures. These studies highlight the importance of such compounds in understanding molecular interactions and crystallography (Baillargeon et al., 2017).
Potential in Neuroprotective Agents
A 2020 study by Camarillo-López et al. explored a compound closely related to tert-butyl ((4-methylpiperidin-3-yl)methyl)carbamate. This research focused on its neuroprotective properties, particularly in the context of Alzheimer’s disease, indicating potential therapeutic applications in neurodegenerative diseases (Camarillo-López et al., 2020).
Role in Hydrogen Bond Interactions
The compound's involvement in forming strong and weak hydrogen bonds was studied by Das et al. (2016). Their research on similar carbamate derivatives provides insights into the role of tert-butyl carbamates in molecular architecture, emphasizing their importance in chemical synthesis and structural studies (Das et al., 2016).
Photoredox-Catalyzed Applications
A 2022 study by Wang et al. highlighted the use of a tert-butyl carbamate derivative in photoredox-catalyzed reactions. This research opens up new avenues for using these compounds in advanced organic synthesis techniques (Wang et al., 2022).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-[(4-methylpiperidin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-5-6-13-7-10(9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFPBXPQIJEINV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



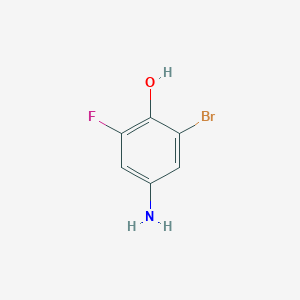
![4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1407317.png)
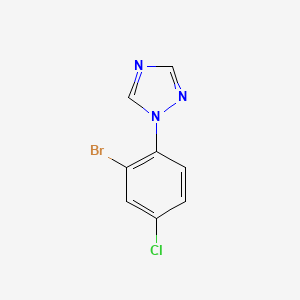
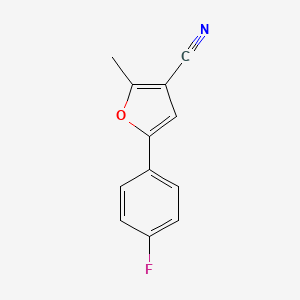
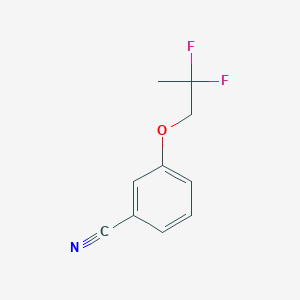
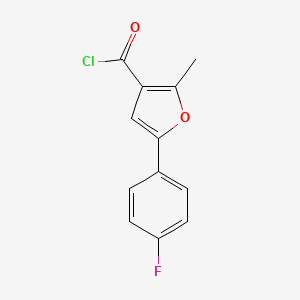

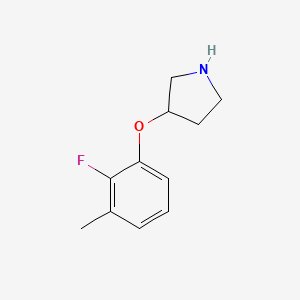
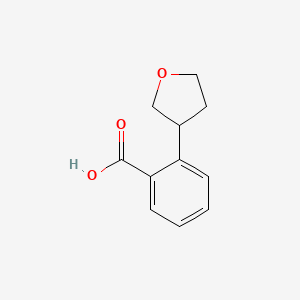
![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1407333.png)
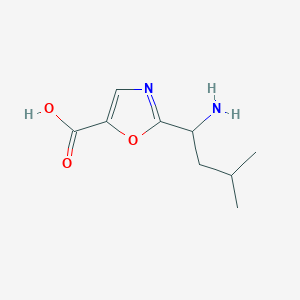
![[1-(Pyrrolidin-1-ylcarbonyl)butyl]amine hydrochloride](/img/structure/B1407336.png)
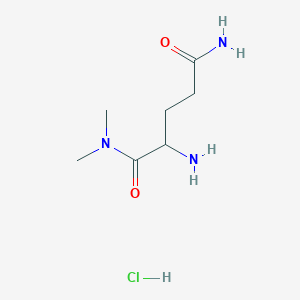
![[1-(Tetrahydrofuran-2-ylmethyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1407338.png)